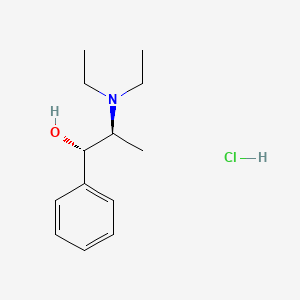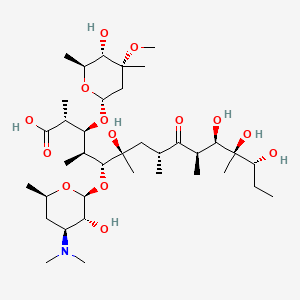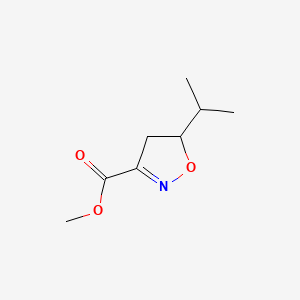
(R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride is a chiral compound that exists as a racemic mixture of its enantiomers It is a derivative of norephedrine, a well-known stimulant and decongestant
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride typically involves the alkylation of norephedrine with diethylamine. The reaction is carried out in the presence of a suitable base, such as sodium bicarbonate, and an organic solvent like toluene. The reaction mixture is heated to reflux under a nitrogen atmosphere until completion. The product is then isolated by precipitation with hydrochloric acid in 2-propanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization and filtration techniques.
Analyse Des Réactions Chimiques
Types of Reactions: (R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: It can undergo nucleophilic substitution reactions, where the diethylamine group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Applications De Recherche Scientifique
(R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Investigated for its stimulant properties and potential use in treating conditions like attention deficit hyperactivity disorder (ADHD).
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The compound exerts its effects primarily through interaction with adrenergic receptors. It acts as a stimulant by increasing the release of norepinephrine and dopamine, leading to enhanced neurotransmission. The molecular targets include adrenergic receptors and dopamine transporters, which play a crucial role in its pharmacological activity .
Comparaison Avec Des Composés Similaires
Norephedrine: A direct precursor with similar stimulant properties.
Ephedrine: Another stimulant with a similar structure but different pharmacokinetics.
Pseudoephedrine: Used as a decongestant with a slightly different mechanism of action.
Uniqueness: (R*,R*)-(+/-)-N,N-Diethyl Norephedrine Hydrochloride is unique due to its specific chiral configuration and the presence of the diethylamine group, which imparts distinct pharmacological properties compared to its analogs .
Propriétés
IUPAC Name |
(1S,2S)-2-(diethylamino)-1-phenylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO.ClH/c1-4-14(5-2)11(3)13(15)12-9-7-6-8-10-12;/h6-11,13,15H,4-5H2,1-3H3;1H/t11-,13+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOCKBNBCNQXAJH-STEACBGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(C)C(C1=CC=CC=C1)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)[C@@H](C)[C@H](C1=CC=CC=C1)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide](/img/structure/B586565.png)
![N-[2-(ethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid](/img/structure/B586566.png)
![2-Methyl-3-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carbaldehyde](/img/structure/B586568.png)
![[1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B586569.png)



![(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-hydroxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586575.png)
